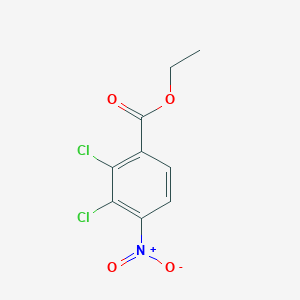

Ethyl 2,3-dichloro-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dichloro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLHQAFEPWZHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of Ethyl 2,3-dichloro-4-nitrobenzoate

An In-Depth Technical Guide to Ethyl 2,3-dichloro-4-nitrobenzoate

Introduction

This compound is a halogenated nitroaromatic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted benzoate ester, its molecular framework is adorned with functional groups—dichloro, nitro, and ethyl ester—that serve as versatile handles for a wide array of chemical transformations. These reactive sites make it a valuable building block for constructing more complex molecules, particularly in the development of pharmaceutical and agrochemical agents.[1] The strategic placement of chloro and nitro groups on the benzene ring influences the molecule's electronic properties and reactivity, making it a key intermediate for targeted synthesis.[1]

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and synthetic utility.

Physicochemical Properties

The fundamental characteristics of this compound are dictated by its unique arrangement of functional groups. Understanding these properties is crucial for its application in synthetic chemistry.

Chemical Structure

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 4, and an ethyl ester group at position 1.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below. The molecular weight is calculated based on its chemical formula.

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₂NO₄ | Calculated |

| Molecular Weight | 264.06 g/mol | Calculated[1] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a solid | Analogy to similar compounds |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that leverages fundamental reactions in organic chemistry. A patented method provides a reliable and high-yield route to this compound, which is detailed below.[2]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from a patented synthetic method, which ensures a high yield and purity of the final product.[2]

Step 1: Nitration of 1,2-dichloro-3-methylbenzene (Compound A to B)

-

Reactor Setup: In a reactor equipped for temperature control, add 1,2-dichloro-3-methylbenzene (Compound A) and concentrated sulfuric acid. The solid-to-liquid ratio should be approximately 1:5 (g/mL).

-

Nitrating Agent Addition: Cool the mixture to 0-2 °C. Slowly add 65% nitric acid dropwise. The mass ratio of Compound A to 65% nitric acid should be 10:7-9.

-

Causality: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction. The low temperature is critical to control the exothermic reaction and prevent over-nitration.

-

-

Reaction: After the addition is complete, warm the mixture to 25-35 °C and stir for 24-26 hours.

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product, 1,2-dichloro-3-methyl-4-nitrobenzene (Compound B). Filter and wash the solid with water until neutral.

Step 2: Oxidation of Compound B to Compound C

-

Reaction Mixture: In a suitable flask, mix Compound B with pyridine and water. The ratio of Compound B to pyridine to water should be approximately 1:10:20-25 (g:mL:mL).

-

Oxidant Addition: Add potassium permanganate (KMnO₄) in portions. The mass ratio of Compound B to KMnO₄ should be between 1:2 and 1:5.

-

Causality: Potassium permanganate is a strong oxidizing agent that converts the methyl group into a carboxylic acid. Pyridine acts as a base and solvent, facilitating the reaction.

-

-

Reaction and Work-up: Heat the mixture and monitor the reaction. After completion, cool the mixture and work up by acidifying to precipitate the 2,3-dichloro-4-nitrobenzoic acid (Compound C). Filter and dry the product.

Step 3: Esterification of Compound C to Compound D

-

Acid Chloride Formation: Mix Compound C with thionyl chloride (SOCl₂) and heat to 60-65 °C.

-

Causality: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, which readily reacts with alcohol. This avoids the equilibrium limitations of direct Fischer esterification.

-

-

Ester Formation: After the reaction to form the acyl chloride is complete, remove the excess thionyl chloride by distillation. Add ethanol to the residue and heat to 80-85 °C. The ratio of Compound C to thionyl chloride to ethanol should be approximately 1:5:10-15 (g:mL:mL).[2]

-

Isolation: Once the reaction is complete, cool the mixture. The product, this compound (Compound D), can be isolated by pouring the mixture into water and extracting with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the final product.

Spectroscopic Characterization (Theoretical)

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two adjacent protons on the ring. The ethyl group will exhibit a quartet for the -CH₂- protons (coupled to the -CH₃ protons) and a triplet for the -CH₃- protons (coupled to the -CH₂- protons).

-

¹³C NMR: Distinct signals are expected for each unique carbon atom. This includes the carbonyl carbon of the ester, the six aromatic carbons (with varying shifts due to the different substituents), and the two carbons of the ethyl group.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₇Cl₂NO₄).[1] The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups: a strong C=O stretch for the ester, C-Cl stretches, and strong asymmetric and symmetric stretches for the NO₂ group.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate.[2]

-

Scaffold for Complex Molecules: The three distinct functional groups offer sites for sequential or orthogonal chemical modifications.

-

The nitro group can be readily reduced to an amine, which is a common precursor for forming amides, sulfonamides, or for participating in cyclization reactions to build heterocyclic systems.[1]

-

The chloro atoms can be subjected to nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups.

-

The ester group can be hydrolyzed back to a carboxylic acid for further derivatization or can be reduced to an alcohol.

-

-

Medicinal Chemistry: As noted in the synthesis patent, this compound is considered a medical intermediate.[2] Halogenated and nitro-substituted aromatics are common motifs in pharmacologically active compounds, where they can influence binding affinity, metabolic stability, and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like ethyl 4-nitrobenzoate and other chlorinated nitroaromatics can provide guidance on safe handling.[3][4]

-

Potential Hazards:

-

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[3][5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[4]

-

References

- Google Patents. (2021). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

-

Alfa Aesar. (2025). Ethyl 4-chloro-3-nitrobenzoate - SAFETY DATA SHEET. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-nitro-, ethyl ester (CAS 99-77-4). Retrieved from [Link]

Sources

- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]

- 2. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemicalbook.com [chemicalbook.com]

Navigating Uncharted Chemical Space: A Technical Guide to the Synthesis and Characterization of Ethyl 2,3-dichloro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Frontier

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular entities is paramount. This guide focuses on Ethyl 2,3-dichloro-4-nitrobenzoate, a compound situated at the frontier of documented chemical space. A thorough investigation of prominent chemical databases, including PubChem, SciFinder, and Reaxys, reveals the absence of an assigned CAS number for this specific isomer. Its existence and a pathway to its synthesis are, however, documented in patent literature, identifying it as a potentially valuable medical intermediate.[1]

This technical guide, therefore, deviates from a standard compound summary. Instead, it serves as a comprehensive roadmap for the synthesis, purification, and characterization of this compound. It is designed for the research scientist and drug development professional, providing not just a methodology, but the scientific rationale behind each step, ensuring a reproducible and verifiable protocol.

Section 1: The Strategic Synthesis of a Novel Intermediate

The synthesis of this compound, as outlined in patent CN112574040A, is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.[1] The overall synthetic strategy involves the nitration and subsequent oxidation of a dichlorinated aromatic precursor, followed by esterification to yield the final product.

Synthetic Workflow Overview

The logical flow of the synthesis is depicted below, illustrating the transformation from the starting material to the target compound.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol is adapted from the synthetic method described in patent CN112574040A.[1]

Step 1: Nitration of 2,3-Dichlorotoluene (Compound A to B)

-

Reaction Setup: In a reactor equipped with a stirrer, thermometer, and dropping funnel, add 2,3-dichlorotoluene (Compound A) and concentrated sulfuric acid. The recommended solid-to-liquid ratio is approximately 1:5 (g/mL).

-

Cooling: Cool the mixture to 0-2 °C using an ice bath.

-

Nitrating Agent Addition: Slowly add 65% nitric acid dropwise to the cooled mixture. The mass ratio of Compound A to 65% nitric acid should be maintained at approximately 10:7-9.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 25-35 °C and stir for 24-26 hours.

-

Work-up: Upon completion, the reaction mixture contains 2,3-dichloro-4-nitrotoluene (Compound B).

Step 2: Oxidation of 2,3-dichloro-4-nitrotoluene (Compound B to C)

-

Reaction Setup: In a separate reactor, mix Compound B, pyridine, and water. The recommended ratio of Compound B to pyridine to water is approximately 1g : 10mL : 20-25mL.

-

Heating: Heat the mixture.

-

Oxidant Addition: Add potassium permanganate to the heated mixture. The mass ratio of Compound B to potassium permanganate should be in the range of 1:2-5.

-

Reaction: Maintain the temperature to allow the oxidation reaction to proceed to completion, yielding 2,3-dichloro-4-nitrobenzoic acid (Compound C).

Step 3: Esterification of 2,3-dichloro-4-nitrobenzoic acid (Compound C to D)

-

Acyl Chloride Formation: Mix Compound C with thionyl chloride and heat to 60-65 °C. The ratio of Compound C to thionyl chloride is approximately 1g : 5mL.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation.

-

Esterification: Add ethanol to the resulting acyl chloride. The ratio of the initial Compound C to ethanol is approximately 1g : 10-15mL.

-

Reaction: Heat the mixture to 80-85 °C to drive the esterification reaction to completion, yielding the final product, this compound (Compound D).

Section 2: Purification and Structural Elucidation

As a novel compound, rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound. The following workflow provides a robust methodology for isolating and characterizing the final product.

Proposed Purification and Characterization Workflow

Caption: Proposed workflow for the purification and structural characterization of this compound.

Detailed Characterization Methodologies

The following table outlines the expected outcomes from each characterization technique, which collectively provide irrefutable evidence for the structure and purity of the synthesized compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment in the molecule. | Aromatic protons with specific splitting patterns and chemical shifts, and signals corresponding to the ethyl group (a quartet and a triplet). |

| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₉H₇Cl₂NO₄. |

| IR Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the C=O of the ester, the C-Cl bonds, and the N-O bonds of the nitro group. |

| Elemental Analysis | To determine the elemental composition (%C, %H, %N). | The experimentally determined percentages should closely match the theoretical values for the molecular formula C₉H₇Cl₂NO₄. |

Section 3: Potential Applications and Future Directions

The patent literature describes this compound as a "medical intermediate," which suggests its potential utility in the synthesis of more complex, biologically active molecules.[1] The presence of multiple reactive sites—the nitro group, the chloro substituents, and the ester—makes it a versatile scaffold for medicinal chemistry.

Potential Research Avenues:

-

Derivatization: The nitro group can be reduced to an amine, providing a key handle for amide bond formation or other functionalizations. The chloro groups may be susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

-

Bioactivity Screening: Once synthesized and characterized, the compound itself and its derivatives can be screened in various biological assays to explore potential therapeutic applications.

-

Scaffold for Drug Discovery: This molecule can serve as a starting point for the development of compound libraries for high-throughput screening in drug discovery campaigns.

Section 4: Safety and Handling

While specific toxicological data for this compound is unavailable, it is prudent to handle this compound with the care afforded to other nitroaromatic and chlorinated organic compounds.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound represents a novel chemical entity with potential applications in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering researchers to access and explore the utility of this and other uncharted molecules. The methodologies outlined herein are grounded in established chemical principles and provide a clear path for the reliable preparation and validation of this promising intermediate.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: [Link].

- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents.

Sources

Technical Whitepaper: Thermodynamic Profiling & Stability Assessment of Ethyl 2,3-dichloro-4-nitrobenzoate

Executive Summary

Ethyl 2,3-dichloro-4-nitrobenzoate is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals (e.g., quinolones, benzimidazoles). Its utility is defined by the orthogonal reactivity of its substituents: the ester group (acylation), the nitro group (reduction to amine), and the halogen atoms (metal-catalyzed coupling or nucleophilic substitution).

However, this structural density introduces significant thermodynamic instabilities. The electron-deficient ring renders the ester bond hypersensitive to hydrolytic cleavage, while the nitro group presents a latent thermal decomposition hazard during scale-up. This guide provides a rigorous thermodynamic assessment and defines the protocols required to establish its safe operating window.

Molecular Architecture & Theoretical Stability

To understand the stability profile, we must first analyze the electronic environment of the molecule.

Electronic Activation (Hammett Effects)

The stability of the ester bond is dictated by the electrophilicity of the carbonyl carbon.

-

Nitro Group (

): A strong electron-withdrawing group (EWG) ( -

Dichloro Substitution (

): The chlorine atoms exert an inductive withdrawing effect (

Thermodynamic Consequence:

Compared to unsubstituted ethyl benzoate, This compound possesses a significantly lower energy barrier for hydrolysis. In basic media (

Crystal Lattice Energy

As a poly-substituted aromatic, the molecule relies on

Degradation Pathways & Mechanisms

The molecule faces three distinct stability threats depending on the state of matter and environmental conditions.

Mechanistic Visualization (Graphviz)

Figure 1: Primary degradation pathways. Note the bifurcation between solution-phase chemical instability (Yellow) and solid-state thermal hazards (Red).

Solid-State Thermodynamics (Thermal Safety)

The presence of the nitro group on a halogenated core necessitates a rigorous thermal safety assessment before any heating (e.g., distillation, drying).

Decomposition Energetics

Nitro-aromatics typically exhibit exothermic decomposition starting between

-

Critical Parameter: If the Decomposition Energy (

) exceeds 500 J/g , the material has high explosive propagation potential. -

Self-Accelerating Decomposition Temperature (SADT): Must be determined for bulk storage.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–4 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum). Seal hermetically.

-

Standard Run: Heat from

to -

Data Analysis:

-

Identify endotherm (Melting).

-

Identify exotherm (Decomposition).[1]

-

Safety Rule: Calculate the "Safety Margin" =

. A margin of

-

Solution-State Thermodynamics (Hydrolytic Stability)

In solution, the thermodynamic stability is governed by the activation energy (

pH-Rate Profile

The reaction follows pseudo-first-order kinetics in buffered aqueous organic solvents (e.g., 50:50 MeCN:Buffer).

Protocol: Accelerated Stability Study (Arrhenius)

Objective: Predict shelf-life (

Methodology:

-

Preparation: Dissolve compound to 1 mg/mL in MeCN/Phosphate Buffer (pH 7.4).

-

Incubation: Aliquot into HPLC vials and incubate at three isotherms:

, -

Sampling: Inject every 2 hours for 24 hours.

-

Analysis: Plot

vs. -

Calculation:

Use

Data Synthesis & Reference Values

While specific constants for this exact CAS may require empirical generation, the following reference values for structural analogs (e.g., Ethyl 4-nitrobenzoate) provide a baseline for risk assessment.

| Parameter | Typical Range (Analogs) | Critical Threshold | Implication |

| Melting Point ( | N/A | Low | |

| Decomp. Onset ( | Risk of thermal runaway during drying. | ||

| Decomp. Energy ( | Potential for explosive propagation. | ||

| Hydrolysis | 48 - 120 Hours | Requires anhydrous storage and handling. |

Stability Testing Workflow (Decision Tree)

Use this logic flow to validate the material for process use.

Figure 2: Go/No-Go decision tree for material qualification.

References

-

ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2] [Link]

- Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.

-

Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195, 1991. [Link]

- Cardillo, P., & Gigli, S. "Calorimetric study of the thermal stability of nitro-derivatives." Journal of Loss Prevention in the Process Industries, 2002.

Sources

Literature review on Ethyl 2,3-dichloro-4-nitrobenzoate derivatives

Technical Monograph: Ethyl 2,3-Dichloro-4-Nitrobenzoate Scaffold Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 1807181-36-7) is a high-value, poly-functionalized aromatic intermediate used primarily in the synthesis of fused heterocycles (quinazolines, benzimidazoles) and bioactive benzamides.[1][2][3][4][5] Its unique substitution pattern—featuring two vicinal chlorine atoms and a nitro group—creates a distinct electronic environment that allows for highly regioselective Nucleophilic Aromatic Substitution (

Part 1: Chemical Identity & Core Properties[6]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1807181-36-7 |

| Molecular Formula | |

| Molecular Weight | 264.06 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functionality | Electrophilic aromatic core ( |

Part 2: Synthetic Protocols

The industrial and laboratory preparation of this scaffold typically proceeds via the nitration of 2,3-dichlorobenzoic acid followed by esterification.[2] This sequence avoids the hydrolysis risks associated with nitrating the ester directly under harsh acidic conditions.

Workflow 1: Regioselective Nitration

Objective: Introduce the nitro group at the C-4 position of 2,3-dichlorobenzoic acid.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (

). The 2,3-dichloro substitution pattern directs the incoming nitronium ion (

Workflow 2: Acid Chloride Activation & Esterification

Objective: Convert the acid to the ethyl ester without affecting the nitro or chloro groups.

-

Protocol:

-

Activation: Suspend 2,3-dichloro-4-nitrobenzoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (

, 1.5 eq) and a catalytic amount of DMF (0.05 eq). Heat to 60-65°C until gas evolution ( -

Evaporation: Remove excess

under reduced pressure to yield the crude acid chloride. -

Esterification: Redissolve residue in anhydrous DCM or Toluene. Add absolute Ethanol (3.0 eq) dropwise at 0-5°C. Heat to reflux (80-85°C) for 2-4 hours.

-

Workup: Quench with saturated

, extract with Ethyl Acetate, and recrystallize from Ethanol/Hexane.

-

Visual Synthesis Pathway

Caption: Step-wise industrial synthesis route from commercially available 2,3-dichlorobenzoic acid.

Part 3: Reactivity Logic & Derivatization

The core value of this compound lies in its "programmable" reactivity. The molecule contains three distinct electrophilic sites, but their reactivity order is governed by electronic activation.

Regioselectivity of (The "Hot Spot")

Nucleophilic Aromatic Substitution (

-

Electronic Analysis: The Nitro group (

) at C-4 is the strongest electron-withdrawing group (EWG). It activates positions ortho and para to itself. -

The Target: The Chlorine at C-3 is ortho to the Nitro group. The Chlorine at C-2 is meta to the Nitro group.

Nitro Reduction & Cyclization

Reduction of the nitro group (using Fe/AcOH,

Derivatization Logic Map

Caption: Decision tree for chemical modification. Note the primacy of C-3 substitution due to ortho-nitro activation.

Part 4: Medicinal Chemistry Applications

Quinazoline-Based Kinase Inhibitors

The 4-amino-2,3-dichlorobenzoate derivative (obtained via reduction) serves as a sterically constrained "anthranilic acid" equivalent.

-

Mechanism: Condensation with formamide or urea yields 4(3H)-quinazolinones.

-

Relevance: Quinazolines are a privileged scaffold in oncology (e.g., EGFR inhibitors like Gefitinib). The 2,3-dichloro motif adds lipophilicity and metabolic stability (blocking P450 oxidation sites on the phenyl ring).

Antibacterial DNA Gyrase Inhibitors

Similar halogenated nitrobenzoates are precursors to Carbostyrils and Quinolones . The 2,3-dichloro substitution provides steric bulk that can enforce specific binding conformations in the enzyme active site, potentially overcoming resistance mechanisms found in non-chlorinated analogs.

Part 5: References

-

Patent: Synthesis method of this compound. CN112574040A/B. (2021).

-

Synthesis Protocol: Transformations of Substituted Benzoic Acids to Esters. BenchChem Technical Notes.

-

Reactivity Context: Nucleophilic Aromatic Substitution of Nitro-Activated Halobenzenes. Organic Chemistry Portal.

-

Application: Quinazoline synthesis from ortho-substituted nitroarenes. Journal of Organic Chemistry, 2025.

-

Chemical Data: this compound (CAS 1807181-36-7).[4][5] ChemSrc.

Sources

- 1. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]

- 2. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]

- 3. CN108358866B - Preparation method of febuxostat intermediate and application of febuxostat intermediate in preparation of febuxostat - Google Patents [patents.google.com]

- 4. CAS No. 1807181-36-7 | Chemsrc [m.chemsrc.com]

- 5. 10xchem.com [10xchem.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Ethyl 2,3-dichloro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical exploration of the methodologies employed in determining the crystal structure of small organic molecules, using Ethyl 2,3-dichloro-4-nitrobenzoate as a focal point. While the specific crystal structure of this compound is not publicly available, this guide will utilize the closely related and structurally illustrative compound, Ethyl 4-chloro-3-nitrobenzoate, as a practical exemplar for the principles and protocols of single-crystal X-ray diffraction analysis. We will navigate the entire workflow, from synthesis and crystal growth to data collection, structure solution, refinement, and the critical process of data validation, thereby offering a comprehensive framework for researchers in the field.

Introduction: The Significance of Crystalline Structure

In the realm of pharmaceutical development and materials science, the solid-state structure of a compound is of paramount importance. It dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. A thorough understanding of the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and the rational design of new chemical entities with desired characteristics. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing a wealth of information at the atomic level.[1][2] This guide aims to demystify the process of SC-XRD analysis, offering a detailed walkthrough of the experimental and computational steps involved.

Synthesis and Crystal Growth: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in patent literature.[3] The general synthetic route involves the nitration of a dichlorinated benzene derivative, followed by oxidation and subsequent esterification. A typical procedure is as follows:

Step 1: Nitration The starting material, a dichlorinated aromatic compound, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.[3]

Step 2: Oxidation The intermediate from the nitration step is then oxidized, for instance using potassium permanganate, to form the corresponding carboxylic acid.

Step 3: Esterification The final step involves the esterification of the carboxylic acid with ethanol in the presence of a catalyst, such as thionyl chloride, to yield the desired this compound.[3]

Experimental Protocol: Synthesis of this compound (Illustrative) [3]

-

Nitration: A dichlorinated benzene precursor is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction is monitored until completion.

-

Oxidation: The nitrated intermediate is then reacted with an oxidizing agent like potassium permanganate in a suitable solvent system.

-

Esterification: The resulting carboxylic acid is refluxed with an excess of ethanol and a catalytic amount of thionyl chloride.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[4][5] For small organic molecules, several techniques can be employed:

-

Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over time, leading to the formation of crystals.[5][6]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

-

Thermal Recrystallization (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]

The choice of solvent or solvent system is critical and often requires screening a variety of conditions to find the optimal ones for crystal growth.[8]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[1][2]

Data Collection: Capturing the Diffraction Pattern

The fundamental principle of X-ray diffraction is that the electrons of the atoms in a crystal scatter an incident X-ray beam. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [9][10]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is carefully selected and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

The workflow for data collection can be visualized as follows:

Caption: Automated workflow for SC-XRD data collection.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the raw information needed to solve and refine the crystal structure. This is typically accomplished using specialized software packages like SHELX.[11][12]

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases are lost. Structure solution methods aim to determine these initial phases to generate an electron density map. Common methods include:

-

Direct Methods: These statistical methods are often successful for small to medium-sized molecules.[13]

-

Patterson Methods: This approach is particularly useful when the structure contains heavy atoms.[13]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[11][14]

The workflow for structure solution and refinement is outlined below:

Caption: Iterative process of structure solution and refinement.

Case Study: Crystal Structure of Ethyl 4-chloro-3-nitrobenzoate

As a practical illustration, we will examine the crystallographic data for Ethyl 4-chloro-3-nitrobenzoate, a compound with structural similarities to our target molecule.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-chloro-3-nitrobenzoate

| Parameter | Value |

| Empirical formula | C₉H₈ClNO₄ |

| Formula weight | 229.61 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 12.930(3) Åb = 7.4820(15) Åc = 20.945(4) Å |

| α = 90°β = 92.11(3)°γ = 90° | |

| Volume | 2024.9(7) ų |

| Z | 8 |

| Calculated density | 1.505 Mg/m³ |

| Absorption coefficient | 0.373 mm⁻¹ |

| F(000) | 944 |

| Crystal size | 0.40 x 0.30 x 0.10 mm |

| Theta range for data collection | 2.05 to 27.00° |

| Index ranges | -16<=h<=16, -9<=k<=9, -26<=l<=26 |

| Reflections collected | 1984 |

| Independent reflections | 1984 [R(int) = 0.0000] |

| Completeness to theta = 27.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1984 / 0 / 136 |

| Goodness-of-fit on F² | 1.060 |

| Final R indices [I>2sigma(I)] | R1 = 0.0453, wR2 = 0.1299 |

| R indices (all data) | R1 = 0.0658, wR2 = 0.1415 |

| Largest diff. peak and hole | 0.288 and -0.297 e.Å⁻³ |

Scientific Integrity: Validation and Trustworthiness

A determined crystal structure is not complete without rigorous validation to ensure its quality and correctness.[15][16]

The Crystallographic Information File (CIF)

The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data, as established by the International Union of Crystallography (IUCr).[17][18][19][20][21] It contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.

Automated Structure Validation

The IUCr provides a free online service called checkCIF for the validation of CIFs.[22][23] This service, which utilizes the PLATON software, performs a series of checks on the geometric and crystallographic data and generates a report with alerts for potential issues.[15][24][25][26][27]

Common checkCIF Alert Levels:

-

ALERT A: Serious issue that likely indicates an error in the structure.

-

ALERT B: A potential problem that requires investigation.

-

ALERT C: A less serious issue or a suggestion for improvement.

-

ALERT G: General information or a query.

It is imperative for researchers to carefully examine the checkCIF report and address any alerts before publishing or depositing the data.[1][16][22][28][29]

Visualizing the Structure: Gaining Deeper Insights

Visual representations of the crystal structure are crucial for understanding the molecular conformation and intermolecular interactions.

Thermal Ellipsoid Plots

A thermal ellipsoid plot, often referred to as an ORTEP diagram, provides a visual representation of the atoms in a molecule, where the atoms are depicted as ellipsoids.[30][31][32][33] The size and shape of the ellipsoids indicate the anisotropic displacement of the atoms due to thermal vibration.

Packing Diagrams

A packing diagram illustrates how the molecules are arranged in the crystal lattice, revealing the intermolecular interactions such as hydrogen bonds and van der Waals forces that hold the crystal together.[34][35][36][37][38]

Conclusion

The determination of a crystal structure is a meticulous process that combines sophisticated experimental techniques with powerful computational tools. This guide has provided a comprehensive overview of the key stages involved, from the initial synthesis of the compound to the final validation and visualization of the crystal structure. By adhering to best practices and utilizing the available validation tools, researchers can ensure the quality and reliability of their crystallographic data, which is fundamental for advancing the fields of drug discovery and materials science.

References

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]

- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

- The crystallographic information file (CIF). (2012). In Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press.

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Thermal ellipsoid. In Wikipedia. Retrieved from [Link]

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13.

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

- Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports.

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. SciSpace.

- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results.

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

- A Study on Single-Crystal Structure Validation with The Program Pl

- Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.

- Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube.

-

School of Chemistry, University of Glasgow. (2025, December 19). PLATON for Windows. Retrieved from [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

-

Mat-Sci. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

European Synchrotron Radiation Facility. (n.d.). Workflows for automated data collection. Retrieved from [Link]

-

OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

- Massachusetts Institute of Technology. (n.d.).

-

ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]

- Nievergelt, P. P., & Spingler, B. (2016).

-

ResearchGate. (n.d.). Packing diagrams of the crystal structure of molecule (XII). Retrieved from [Link]

- International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing.

-

Discussion: Description of the Structure. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal ellipsoid plot representations of crystal structures of... Retrieved from [Link]

-

International Union of Crystallography. (n.d.). guidelines for biological crystal structures. Retrieved from [Link]

- Johnson, C. K. (1976). ORTEP-II: a FORTRAN Thermal-Ellipsoid Plot Program for crystal structure illustrations.

- Methods in Chemistry III – Part 1 Modul M.Che.1101 WS 2010/11 – 10. (n.d.). CCDC.

-

International Union of Crystallography. (n.d.). submission instructions (Data Reports). Retrieved from [Link]

- Helliwell, J. R., McMahon, B., & Wlodawer, A. (2023). The interoperability of crystallographic data and databases.

- YouTube. (2019, May 6).

-

Wikipedia. (2024, February 19). Crystal structure. In Wikipedia. Retrieved from [Link]

-

Scribd. (n.d.). Crystal Packing. Retrieved from [Link]

- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents. (n.d.).

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2018). Scientific Research Publishing.

-

Quora. (2022, September 22). What is the difference between a crystal structure and a packing arrangement in terms of chemistry? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

SlideShare. (n.d.). Crystal structures & Packing Fraction. Retrieved from [Link]

Sources

- 1. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.muohio.edu [chemistry.muohio.edu]

- 7. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psi.ch [psi.ch]

- 13. Structure Solution | OlexSys [olexsys.org]

- 14. web.mit.edu [web.mit.edu]

- 15. journals.iucr.org [journals.iucr.org]

- 16. iucr.org [iucr.org]

- 17. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 18. academic.oup.com [academic.oup.com]

- 19. iucr.org [iucr.org]

- 20. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. scispace.com [scispace.com]

- 23. iucr.org [iucr.org]

- 24. researchgate.net [researchgate.net]

- 25. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 26. jetir.org [jetir.org]

- 27. PLATON [chem.gla.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

- 30. Thermal ellipsoid - Wikipedia [en.wikipedia.org]

- 31. Discussion: Description of the Structure [pd.chem.ucl.ac.uk]

- 32. researchgate.net [researchgate.net]

- 33. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 34. researchgate.net [researchgate.net]

- 35. Crystal structure - Wikipedia [en.wikipedia.org]

- 36. scribd.com [scribd.com]

- 37. quora.com [quora.com]

- 38. Crystal structures & Packing Fraction | PPTX [slideshare.net]

Methodological & Application

Synthesis protocols for Ethyl 2,3-dichloro-4-nitrobenzoate from 2,3-dichloro-4-nitrobenzoic acid

Strategic Overview

This Application Note details the synthesis of Ethyl 2,3-dichloro-4-nitrobenzoate , a critical intermediate often utilized in the development of benzoylurea insecticides and pharmaceutical precursors.

The Challenge: Steric & Electronic Deactivation

The starting material, 2,3-dichloro-4-nitrobenzoic acid , presents a dual challenge for standard esterification:

-

Steric Hindrance: The chlorine atom at the ortho (C2) position imposes significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

-

Electronic Effects: While the para-nitro group (C4) is electron-withdrawing (enhancing electrophilicity), the adjacent chlorines can complicate the electronic landscape.

Consequently, standard Fischer esterification (acid + alcohol

The Solution: Acyl Chloride Activation

To ensure high yield and purity, this protocol prioritizes the Thionyl Chloride (SOCl₂) mediated pathway. By converting the carboxylic acid to its corresponding acid chloride, we generate a highly reactive electrophile that readily couples with ethanol, overcoming the steric barrier of the ortho-chlorine.

Chemical Reaction Pathways

Pathway A: Thionyl Chloride Activation (Recommended)

This method is the "Gold Standard" for sterically hindered benzoic acids. It proceeds in two distinct steps: activation and esterification.

Mechanism:

-

Activation: Carboxylic acid reacts with SOCl₂ to form the acid chloride, releasing SO₂ and HCl gases.

-

Esterification: The acid chloride reacts vigorously with ethanol to yield the ethyl ester.

Pathway B: Acid-Catalyzed Fischer Esterification (Alternative)

A "greener" direct route using H₂SO₄ and Ethanol. This method is equilibrium-limited and generally requires longer reaction times or water removal (Dean-Stark) to drive completion.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for the recommended pathway.

Figure 1: Synthesis workflow comparing the High-Yield Acyl Chloride route (Left) vs. Direct Fischer Esterification (Right).

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (High Yield)

Reference Basis: Adapted from Patent CN112574040A and standard organic synthesis practices for hindered benzoates.

Reagents & Equipment[1][2][3][4][5][6]

-

Precursor: 2,3-dichloro-4-nitrobenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 eq or 5 mL/g of acid)

-

Solvent/Reactant: Absolute Ethanol (10-15 mL/g of acid)

-

Catalyst (Optional): DMF (1-2 drops) to catalyze chloride formation.

-

Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂), heating mantle, rotary evaporator.

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a magnetic stir bar, charge 2,3-dichloro-4-nitrobenzoic acid .

-

Add Thionyl Chloride slowly.[7] (Note: Use a fume hood; SO₂ and HCl gas will evolve).

-

Optional: Add 1 drop of DMF to accelerate the reaction.

-

Heat the mixture to 60–65°C (gentle reflux) for 3–5 hours .

-

IPC (In-Process Control): Monitor gas evolution. The reaction is complete when gas evolution ceases and the solid acid dissolves completely to form a clear solution.

-

-

Solvent Swap (Critical):

-

Cool the mixture slightly.

-

Remove excess SOCl₂ under reduced pressure (rotary evaporator) at 40–50°C.

-

Why? Residual SOCl₂ reacts violently with ethanol to produce HCl and diethyl sulfite, which complicates purification and creates safety hazards.

-

(Optional) Add a small amount of dry toluene and re-evaporate to azeotropically remove trace SOCl₂.

-

-

Esterification:

-

Cool the residue (crude acid chloride) to 0–5°C in an ice bath.

-

Slowly add Absolute Ethanol (caution: exothermic reaction).

-

Once addition is complete, heat the mixture to reflux (80–85°C) .

-

Stir at reflux for 3–5 hours (Patent CN112574040A suggests up to 22h for maximum yield, but acid chlorides usually react rapidly).

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the ethanol solution under reduced pressure to ~20% of its original volume.

-

Pour the residue into ice-cold water (or saturated NaHCO₃ solution to neutralize trace acid).

-

The product, This compound , will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Protocol B: Fischer Esterification (Direct)

Suitable for scenarios where SOCl₂ use is restricted.

Reagents

-

2,3-dichloro-4-nitrobenzoic acid (1.0 eq)

-

Ethanol (Excess, solvent)

-

Conc. Sulfuric Acid (H₂SO₄) (0.5 - 1.0 eq)

Procedure

-

Suspend the acid in Ethanol (10 mL/g).

-

Reflux for 18–24 hours . (Longer time required due to steric hindrance).

-

Work-up: Concentrate ethanol, pour into ice water, neutralize with Na₂CO₃, and extract with Ethyl Acetate.

-

Dry organic layer (MgSO₄) and evaporate.

Analytical Validation & Specifications

To ensure the protocol's success, the final product must meet specific analytical criteria.

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN:Water) |

| Melting Point | Expected range: 50–60°C (Analogous to ethyl 4-nitrobenzoate) | Capillary MP |

| IR Spectrum | C=O stretch: ~1720-1730 cm⁻¹NO₂ stretch: ~1530 & 1350 cm⁻¹ | FTIR |

| ¹H NMR | Ethyl quartet (~4.4 ppm), Triplet (~1.4 ppm)Aromatic protons (distinct doublets/singlets depending on coupling) | 400 MHz NMR (CDCl₃) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete conversion of Acid to Acid Chloride. | Ensure SOCl₂ quality (fresh) and extend reflux time in Step 1. Use DMF catalyst. |

| Dark/Black Product | Thermal decomposition or charring. | Strictly control temperature (do not exceed 85°C). Ensure efficient stirring. |

| Violent Exotherm | Rapid addition of Ethanol to Acid Chloride. | Cool Acid Chloride to 0°C before adding Ethanol. Add Ethanol dropwise. |

| Smell of Sulfur | Residual SOCl₂ or Sulfite formation. | Ensure complete evaporation of SOCl₂ before adding Ethanol (Step 2). |

Safety & Handling (HSE)

-

Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Use only in a functioning fume hood.

-

Nitro Compounds: Potentially energetic. While this benzoate is generally stable, avoid subjecting the material to extreme shock or friction.

-

Waste Disposal: Quench all reaction mixtures into dilute base (NaOH/NaHCO₃) before disposal to neutralize acids.

References

- Patent CN112574040A. Synthesis method of this compound. Google Patents.

-

Chemguide . Mechanism of Acyl Chloride Esterification. Retrieved from [Link]

-

Common Organic Chemistry . Standard Protocol: Acid to Ester via SOCl₂.[9] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 6. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2,3-dichloro-4-nitrobenzoate

Introduction: The Strategic Importance of 4-Amino-2,3-dichlorobenzoates

The selective reduction of the nitro group in highly functionalized aromatic compounds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Ethyl 4-amino-2,3-dichlorobenzoate, the product of the catalytic hydrogenation of Ethyl 2,3-dichloro-4-nitrobenzoate, is a valuable intermediate. The presence of the dichloro-substituted aniline core makes it a key building block for molecules where precise electronic and steric properties are required.

This guide provides a comprehensive overview of the catalytic hydrogenation of this compound, addressing the critical challenge of chemoselectivity, specifically the suppression of hydrodehalogenation. We will delve into the mechanistic underpinnings of this reaction, present detailed protocols for various catalytic systems, and discuss analytical methods for reaction monitoring and product characterization.

Mechanistic Insights: The Chemoselectivity Challenge

The catalytic hydrogenation of nitroarenes is a well-established process, generally proceeding through the Haber-Lukashevich pathway. This involves the stepwise reduction of the nitro group on the surface of a heterogeneous catalyst, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[1]

However, the presence of aryl chlorides introduces a significant competing reaction: hydrodehalogenation. Palladium on carbon (Pd/C), a common and highly efficient catalyst for nitro group reduction, is also notoriously effective at cleaving carbon-halogen bonds.[2] This side reaction is particularly problematic as the desired amino product can sometimes be more susceptible to dehalogenation than the starting nitro compound.[3]

Achieving high selectivity for the desired Ethyl 4-amino-2,3-dichlorobenzoate, therefore, hinges on a careful selection of the catalyst, solvent, and reaction conditions to favor the reduction of the nitro group while minimizing the cleavage of the C-Cl bonds.

Experimental Protocols

Herein, we present three distinct protocols for the catalytic hydrogenation of this compound, each offering a different approach to balancing reactivity and selectivity.

Protocol 1: Standard Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol employs the most common catalyst for nitro group reduction. Success relies on careful monitoring to prevent excessive dehalogenation.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (1-5 mol%) under an inert atmosphere. Caution: Pd/C can be pyrophoric.[4]

-

Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. The filter cake should be kept wet to prevent ignition.[4]

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Workflow for Protocol 1:

Caption: Experimental workflow for catalytic hydrogenation with Pd/C.

Protocol 2: Selective Hydrogenation using a Sulfided Platinum Catalyst

For substrates prone to dehalogenation, a sulfided platinum catalyst can offer superior chemoselectivity.[4] This method often requires slightly elevated temperatures and pressures but significantly reduces the formation of dehalogenated byproducts.

Materials:

-

This compound

-

5% Platinum, sulfided, on carbon (Pt/C, sulfided)

-

Methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Autoclave/pressure reactor

Procedure:

-

In a suitable pressure reactor, combine this compound (1.0 eq), methanol (10-20 mL per gram of substrate), and 5% sulfided Pt/C (0.1 mol%).

-

Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to 3-4 bar.

-

Heat the mixture to 40°C with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by LC-MS.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method avoids the use of high-pressure hydrogen gas by utilizing hydrazine hydrate as an in-situ hydrogen source.[1] It is often a milder and more convenient alternative for laboratory-scale synthesis.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrazine hydrate (NH₂NH₂·H₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol), 10% Pd/C (13 mg), and methanol (5 mL).

-

To this mixture, add hydrazine hydrate (10 mmol) dropwise. Caution: The reaction can be exothermic.

-

Heat the resulting solution to reflux (around 80°C) for 5-15 minutes.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The residue can be partitioned between water and ethyl acetate, the organic layer dried, and concentrated to give the crude product.

-

Purify if necessary.

Data Presentation: Comparison of Catalytic Systems

| Parameter | Protocol 1: Pd/C, H₂ | Protocol 2: Sulfided Pt/C, H₂ | Protocol 3: Pd/C, N₂H₄·H₂O |

| Catalyst | 10% Pd/C | 5% Pt/C, sulfided | 10% Pd/C |

| Hydrogen Source | H₂ gas | H₂ gas | Hydrazine hydrate |

| Pressure | 1-3 atm | 3-4 bar | Atmospheric |

| Temperature | Room Temperature | 40°C | Reflux (ca. 80°C) |

| Key Advantage | High activity, common catalyst | High chemoselectivity, low dehalogenation | Milder conditions, no H₂ gas handling |

| Key Disadvantage | Risk of dehalogenation | Higher temperature and pressure | Exothermic reaction, handling of hydrazine |

Analytical Methods for Reaction Monitoring and Product Characterization

Accurate monitoring is crucial for optimizing the reaction and ensuring product quality.

-

Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show the disappearance of the starting material spot and the appearance of the more polar amine product spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts, including dehalogenated species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any intermediates or byproducts by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product, Ethyl 4-amino-2,3-dichlorobenzoate. The appearance of signals corresponding to the amino group and shifts in the aromatic proton signals will confirm the successful reduction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

Reaction Monitoring Workflow:

Caption: Workflow for analytical monitoring of the hydrogenation.

Conclusion

The catalytic hydrogenation of this compound to Ethyl 4-amino-2,3-dichlorobenzoate is a feasible yet challenging transformation that requires careful consideration of the catalytic system and reaction conditions to achieve high chemoselectivity. While standard Pd/C with hydrogen gas can be effective with close monitoring, the use of sulfided platinum catalysts or catalytic transfer hydrogenation with hydrazine hydrate offers robust alternatives for minimizing the undesirable dehalogenation side reaction. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The analytical methods outlined provide the necessary tools for researchers and drug development professionals to successfully optimize and execute this important synthetic step.

References

-

A large variety of halogenated nitroarenes have been selectively reduced with hydrazine hydrate in the presence of Pd/C to give the corresponding (halogenated) anilines in good yield.

-

Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides was achieved via catalytic hydrogenation with a commercially available sulfided platinum catalyst.

-

The selective hydrogenation of functionalized nitroaromatics poses a major challenge from both academic as well as industrial viewpoints.

-

For many other catalysts hydrogenation of the nitro group was accompanied by significant hydrodehalogenation. It has to be taken into account that the product 4-iodoaniline 4a is significantly more prone to dehalogenation than the starting material 1-iodo-4-nitrobenzene 1a.

-

Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

-

Nanopalladium particles supported on a amphiphilic polystyrene-poly(ethylene glycol) resin catalyzed hydrogenation of olefins and hydrodechlorination of chloroarenes under aqueous conditions.

-

The present study describes a method for the selective reduction of aromatic nitro compounds to the corresponding amines by indium in the presence of ammonium chloride in aqueous ethanol.

-

Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride.

-

Heterogeneous hydrogenation of halonitrobenzenes often suffers from serious dehalogenation due to the easy break of carbon-halogen (C-X) bonds on metal surfaces, subsequently lowering the yield of target products.

-

Different isomers of chloronitrobenzene(CNBs) has been reduced selectively using H2S-rich aqueous Monoethanolamine in a biphasic liquid-liquid phase transfer catalytic condition.

-

(Hetero)aryl dehalogenation is a classical transformation usually performed using hydrogen gas and a metal supported on carbon, notably palladium (Pd/C).

-

Hydrodehalogenation (or reductive dehalogenation) of organic halides is an important transformation in organic synthesis and industrial detoxification processes.

-

The synthesis reaction of ethyl 4-nitrobenzoate was investigated by esterification of 4-nitrobenzoic acid with ethanol under argon at the boiling point of the reaction mixture.

-

The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

-

Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.

-

4-Amino-2,3-dichlorphenol synthesis.

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate.

-

Selective reduction reactions of dichlorohydroxyketones and dichlorolactols.

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.

-

Synthesis of ethyl 4-amino-2-fluorobenzoate.

-

ETHYL p-AMINOBENZOATE.

-

Supporting Information for - The Royal Society of Chemistry.

-

Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane.

-

The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄.

-

Ethyl 4-chloro-3-nitrobenzoate.

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions with Ethyl 2,3-dichloro-4-nitrobenzoate

Foreword: Unlocking the Potential of a Versatile Synthetic Building Block

Ethyl 2,3-dichloro-4-nitrobenzoate is a highly functionalized aromatic compound poised for strategic synthetic transformations. The convergence of two chloro leaving groups, an activating nitro group, and an ester moiety makes it a valuable precursor in medicinal chemistry and materials science. This guide provides an in-depth exploration of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, offering both the theoretical underpinnings and field-proven protocols for its application. The focus here is not merely on procedural steps but on the causal logic—the "why" behind the "how"—to empower researchers to adapt and innovate.

The Scientific Foundation: Understanding SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds under a distinct set of electronic requirements.

Core Principles of Activation

The reaction's feasibility hinges on the electronic nature of the aromatic ring. Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles. To facilitate this reaction, the ring must be rendered electron-deficient. This is achieved by the presence of potent electron-withdrawing groups (EWGs), such as the nitro group (—NO₂).[2]

The positioning of these EWGs is critical. They exert their maximum activating effect when located ortho or para to the leaving group.[3] This specific orientation allows for the resonance stabilization of the negatively charged intermediate formed during the reaction.[3]

The Addition-Elimination Mechanism & The Meisenheimer Complex

The SNAr reaction typically follows a two-step addition-elimination mechanism.[2][3]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex .[1][3][4] This step is generally the rate-determining step of the reaction.[3]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electron-withdrawing group, a stabilizing interaction that is only possible with ortho or para substitution patterns.[3]

Caption: The Addition-Elimination pathway of SNAr reactions.

Analysis of this compound

The structure of this compound presents a fascinating case for regioselective synthesis.

-

Electron-Withdrawing Groups: The primary activating group is the nitro (—NO₂) at the C4 position. The ethyl ester (—COOEt) at C1 also contributes, albeit more weakly, to the electron-deficient nature of the ring.

-

Leaving Groups: Two potential leaving groups are present: the chlorine atoms at C2 and C3.

-

Regioselectivity: The C2 chlorine is ortho to the ester group and meta to the powerful nitro group. The C3 chlorine, however, is ortho to the nitro group. The resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the nitro group. This occurs when the nucleophile attacks the C3 position. Therefore, nucleophilic attack is strongly favored at the C3 position .

Caption: Regioselectivity in SNAr of the title compound.

Application Focus: Synthesis of Quinolone Cores

Derivatives of this substrate are pivotal in the synthesis of quinolone and fluoroquinolone antibiotics. The SNAr reaction is often a key step in building the heterocyclic core of these drugs.[5][6][7] For instance, reaction with an amine nucleophile followed by an intramolecular cyclization (like the Gould-Jacobs reaction) can form the foundational quinolone ring system.[6]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

-

Principle: This protocol demonstrates the regioselective displacement of the C3-chloride with a secondary amine. The reaction is typically base-catalyzed, where a second equivalent of the amine or a non-nucleophilic base is used to neutralize the HCl generated.[8][9]

-

Materials & Reagents:

Reagent M.W. Amount Moles Eq. This compound 264.06 1.00 g 3.79 mmol 1.0 Piperidine 85.15 0.81 g (0.94 mL) 9.47 mmol 2.5 Dimethylformamide (DMF) - 15 mL - - | Anhydrous K₂CO₃ (optional) | 138.21 | 0.79 g | 5.70 mmol | 1.5 |

-

Step-by-Step Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).

-

Add anhydrous DMF (15 mL) and stir until the solid dissolves completely.

-

Add piperidine (0.94 mL) dropwise to the solution at room temperature. Note: If using a more valuable amine, use 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA.

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water. A yellow precipitate should form.

-

Purification: Collect the solid by vacuum filtration, washing thoroughly with water. The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

-

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

-

Principle: Thiols are excellent nucleophiles for SNAr reactions.[10][11] The corresponding thiolate, generated in situ with a base, is the active nucleophile.[12]

-

Materials & Reagents:

Reagent M.W. Amount Moles Eq. This compound 264.06 1.00 g 3.79 mmol 1.0 Thiophenol 110.18 0.46 g (0.42 mL) 4.17 mmol 1.1 Anhydrous K₂CO₃ 138.21 0.79 g 5.70 mmol 1.5 | Acetonitrile (MeCN) | - | 20 mL | - | - |

-

Step-by-Step Procedure:

-